Inositol

Catalog No.
S536500
CAS No.
87-89-8
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Inositol

CAS Number

87-89-8

Product Name

Inositol

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexol

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H

InChI Key

CDAISMWEOUEBRE-UHFFFAOYSA-N

SMILES

[C@@H]1([C@@H]([C@H]([C@@H]([C@H]([C@H]1O)O)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

(1R,2R,3R,4R,5R,6R)-1,2,3,4,5,6-cyclohexanehexol, AZD-103, ELND005, quercinitol, scyllitol, scyllo-inositol

Canonical SMILES

C1(C(C(C(C(C1O)O)O)O)O)O

Description

The exact mass of the compound Inositol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757076. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Inositol - Supplementary Records. It belongs to the ontological category of hexol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning; Humectant. However, this does not mean our product can be used or applied in the same or a similar way.

Inositol, specifically myo-inositol, is a naturally occurring polyol or sugar alcohol with the chemical formula C6H12O6C_6H_{12}O_6. It is structurally characterized as a cyclohexane-1,2,3,4,5,6-hexol, featuring six hydroxyl groups attached to a six-membered carbon ring. This compound is widely distributed in both plants and animals and plays crucial roles in various biological processes. Its most stable form is a white crystalline powder that is highly soluble in water but insoluble in organic solvents like chloroform and ether .

Inositol's mechanism of action in the body is multifaceted. It plays a role in cell membrane structure and function []. Inositol can also act as a second messenger, influencing the action of hormones and neurotransmitters by interacting with specific receptors []. For example, myo-inositol is involved in insulin signaling, helping regulate blood sugar levels []. Furthermore, it may influence the production of serotonin and dopamine, neurotransmitters involved in mood regulation [].

. It can be phosphorylated to form inositol phosphates, which serve as secondary messengers in cellular signaling pathways. For instance, myo-inositol can be converted into inositol 1-phosphate by the enzyme inositol-3-phosphate synthase. This compound can further undergo dephosphorylation to yield free myo-inositol . Additionally, myo-inositol can be epimerized to form D-chiro-inositol through the action of an epimerase enzyme .

Inositol and its derivatives play significant roles in cellular signaling and metabolic processes. They are involved in insulin signal transduction, regulation of intracellular calcium levels, and maintenance of cell membrane potential. Myo-inositol is particularly important for neuronal function and has been implicated in the treatment of various mental health disorders, including anxiety and depression . The compound also influences lipid metabolism and gene expression by acting as a precursor for phosphatidylinositol and its phosphorylated derivatives .

Myo-inositol is synthesized endogenously from glucose-6-phosphate through a two-step enzymatic process involving isomerization and dephosphorylation. This pathway occurs primarily in the kidneys and testicles . Industrially, myo-inositol can be produced from phytate extracted from plant sources such as corn and rice bran. The phytate undergoes hydrolysis followed by crystallization to isolate myo-inositol .

Inositol interacts with several medications, particularly those used to manage diabetes. It may enhance the effects of antidiabetic drugs, leading to lower blood sugar levels; thus, careful monitoring is recommended when used concurrently . Additionally, studies have shown that inositol can modulate neurotransmitter systems, suggesting potential interactions with psychiatric medications .

Inositol has several structural analogs that share similar properties but differ in their biological activities. Here are some notable compounds:

Compound NameStructure TypeBiological Activity
D-chiro-inositolEpimer of myo-inositolInsulin sensitizer; beneficial for PCOS
Scyllo-inositolIsomer of myo-inositolPotential role in neuroprotection
Muco-inositolIsomer of myo-inositolLess studied; potential health benefits
Allo-inositolIsomer of myo-inositolLimited research; structural variant
Epi-inositolSynthetic variantInvestigated for various metabolic effects

Myo-inositol stands out due to its predominant role in human physiology and its extensive research backing its therapeutic applications compared to its less common isomers .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dry Powder
Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS]

XLogP3

-3.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

180.06338810 g/mol

Monoisotopic Mass

180.06338810 g/mol

Boiling Point

291.33 ºC

Heavy Atom Count

12

LogP

-2.08

Appearance

Solid powder

Melting Point

224.5 ºC
237.25 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8LQ63P85IC
63GQX5QW03
9O6Y5O4P9W
M94176HJ2F
R1Y9F3N15A
6R79WV4R10
1VS4X81277
4L6452S749
4661D3JP8D
587A93P465

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Inositol may be used in food without any limitation. As a drug, inositol is used as a nutrient supplement in special dietary foods and infant formula. As it presents a relevant role in ensuring oocyte fertility, inositol has been studied for its use in the management of polycystic ovaries. Inositol is also being researched for the treatment of diabetes, prevention of metabolic syndrome, aid agent for weight loss, treatment of depression, psychiatric disorder and anxiety disorder and for prevention of cancer.

Pharmacology

Inositol can stimulate glucose uptake in skeletal muscle cells which allows the decrease in blood sugar levels. This effect is later seen as a reduction in urine glucose concentration and indicates a decrease in high blood sugar levels.[A32776] In PCOS, the administration of inositol has produced the remission of symptoms as well as a reduction in male hormone secretion[A32777], a regulation of the cholesterol level,[A32768] and a more efficient fat breakdown which allow to a significant reduction on body mass and appetite.[A32779] In the cases of infertility, inositol has been proven to increase sperm count and motility,[A32794] as well as increase the overall quality of oocytes and embryos.[A32795] In the brain, inositol has been shown to produce an increase in serotonin receptor sensitivity. This activity produces an increase in GABA release.[A32781] Some of the effects observed in the brain produced a relief in symptoms of anxiety and obsessive-compulsive disorders.[A32783] In high doses, it has been shown to even reduce panic attacks.[A32784] In cancer research, inositol has gained interest as it can act as an antioxidant, anti-inflammatory and it seems to enhance immune properties.[A32771]
Inositol is a natural sugar found in cell membrane phospholipids, plasma lipoproteins, and (as the phosphate form) in the nucleus with potential chemopreventive properties. As one of a number of intracellular phosphate compounds, inositol is involved in cell signaling and may stimulate tumor cell differentiation. (NCI04)

ATC Code

A - Alimentary tract and metabolism
A11 - Vitamins
A11H - Other plain vitamin preparations
A11HA - Other plain vitamin preparations
A11HA07 - Inositol

Mechanism of Action

The mechanism of action of inositol in brain disorders is not fully understood but it is thought that it may be involved in neurotransmitter synthesis and it is a precursor to the phosphatidylinositol cycle. The change that occurs in the cycle simulates when the postsynaptic receptor is activated but without activating the receptor. This activity provokes a fake activation which regulated the activity of monoamines and other neurotransmitters. Reports have shown that insulin resistance plays a key role in the clinical development of PCOS. The presence of hyperinsulinemia can induce an excess in androgen production by stimulating ovaries to produce androgens and by reducing the sex hormone binding globulin serum levels. One of the mechanisms of insulin deficiency is thought to be related to a deficiency in inositol in the inositolphosphoglycans. The administration of inositol allows it to act as a direct messenger of the insulin signaling and improves glucose tissue uptake. This mechanism is extrapolated to its functions in diabetes treatment, metabolic syndrome, and weight loss. In cancer, the mechanism of action of inositol is not fully understood. It is hypothesized that the administration of inositol increases the level of lower-phosphate inositol phosphates why can affect cycle regulation, growth, and differentiation of malignant cells. On the other hand, the formation of inositol hexaphosphate after administration of inositol presents antioxidant characteristics by the chelation of ferric ions and suppression of hydroxyl radicals.

Pictograms

Irritant

Irritant

Other CAS

488-54-0
488-55-1
488-58-4
488-59-5
551-72-4
576-63-6
643-10-7
643-12-9
6917-35-7
38876-99-2
87-89-8

Absorption Distribution and Excretion

Inositol is absorbed from the small intestine. In patients with inositol deficiency, the maximal plasma concentration after oral administration of inositol is registered to be of 4 hours. Inositol is taken up by the tissues via sodium-dependent inositol co-transporter which also mediates glucose uptake. Oral ingestion of inositol is registered to generate a maximal plasma concentration of 36-45 mcg.
Most of the administered dose is excreted in urine.
The pharmacokinetic profile of inositol was studied in preterm infants and the estimated volume of distribution was reported to be 0.5115 L/kg.
The pharmacokinetic profile of inositol was studied in preterm infants and the estimated clearance rate was reported to be 0.0679 L.kg/h.

Metabolism Metabolites

It is thought that inositol is metabolized to phosphoinositol and then converted to phosphatylinositol-4,5-biphosphate which is a precursor of the second-messenger molecules. Inositol can be transformed to D-chiro-inositol via the actions of an epimerase. The normal modifications to inositol structure seem to be between all the different isomers.

Wikipedia

Inositol
1D-chiro-Inositol
Scyllo-Inositol
Neo-Inositol
Muco-Inositol
1L-chiro-Inositol
Epi-Inositol
Cis-Inositol
Allo-Inositol
Cyclohexane-1,2,3,4,5,6-hexol

Biological Half Life

The pharmacokinetic profile of inositol was studied in preterm infants and the estimated elimination half-life was reported to be of 5.22 hours.

Use Classification

Cosmetics -> Antistatic; Humectant; Hair conditioning

General Manufacturing Information

Agriculture, Forestry, Fishing and Hunting
myo-Inositol: ACTIVE
Inositol: ACTIVE

Dates

Modify: 2023-08-15
1: Mutlu N, Kumar A. Messengers for morphogenesis: inositol polyphosphate signaling and yeast pseudohyphal growth. Curr Genet. 2018 Aug 12. doi: 10.1007/s00294-018-0874-0. [Epub ahead of print] Review. PubMed PMID: 30101372.
2: Eid AH, El-Yazbi AF, Zouein F, Arredouani A, Ouhtit A, Rahman MM, Zayed H, Pintus G, Abou-Saleh H. Inositol 1,4,5-Trisphosphate Receptors in Hypertension. Front Physiol. 2018 Jul 26;9:1018. doi: 10.3389/fphys.2018.01018. eCollection 2018. Review. PubMed PMID: 30093868; PubMed Central PMCID: PMC6071574.
3: Laganà AS, Vitagliano A, Noventa M, Ambrosini G, D'Anna R. Myo-inositol supplementation reduces the amount of gonadotropins and length of ovarian stimulation in women undergoing IVF: a systematic review and meta-analysis of randomized controlled trials. Arch Gynecol Obstet. 2018 Aug 4. doi: 10.1007/s00404-018-4861-y. [Epub ahead of print] Review. PubMed PMID: 30078122.
4: Uličná L, Paprčková D, Fáberová V, Hozák P. Phospholipids and inositol phosphates linked to the epigenome. Histochem Cell Biol. 2018 Sep;150(3):245-253. doi: 10.1007/s00418-018-1690-9. Epub 2018 Jul 7. Review. PubMed PMID: 29982846.
5: Tabrizi R, Ostadmohammadi V, Lankarani KB, Peymani P, Akbari M, Kolahdooz F, Asemi Z. The effects of inositol supplementation on lipid profiles among patients with metabolic diseases: a systematic review and meta-analysis of randomized controlled trials. Lipids Health Dis. 2018 May 24;17(1):123. doi: 10.1186/s12944-018-0779-4. Review. PubMed PMID: 29793496; PubMed Central PMCID: PMC5968598.
6: Uchida K, Nakazawa M, Yamagishi C, Mikoshiba K, Yamagishi H. Inositol Trisphosphate Receptors in the Vascular Development. 2016 Jun 25. In: Nakanishi T, Markwald RR, Baldwin HS, Keller BB, Srivastava D, Yamagishi H, editors. Etiology and Morphogenesis of Congenital Heart Disease: From Gene Function and Cellular Interaction to Morphology [Internet]. Tokyo: Springer; 2016. Chapter 32. Available from http://www.ncbi.nlm.nih.gov/books/NBK500313/ PubMed PMID: 29787154.
7: Guo X, Guo S, Miao Z, Li Z, Zhang H. Myo-inositol lowers the risk of developing gestational diabetic mellitus in pregnancies: A systematic review and meta-analysis of randomized controlled trials with trial sequential analysis. J Diabetes Complications. 2018 Mar;32(3):342-348. doi: 10.1016/j.jdiacomp.2017.07.007. Epub 2017 Jul 21. Review. PubMed PMID: 29325728.
8: Ando H, Kawaai K, Bonneau B, Mikoshiba K. Remodeling of Ca(2+) signaling in cancer: Regulation of inositol 1,4,5-trisphosphate receptors through oncogenes and tumor suppressors. Adv Biol Regul. 2018 May;68:64-76. doi: 10.1016/j.jbior.2017.12.001. Epub 2017 Dec 20. Review. PubMed PMID: 29287955.
9: Egorova PA, Bezprozvanny IB. Inositol 1,4,5-trisphosphate receptors and neurodegenerative disorders. FEBS J. 2017 Dec 18. doi: 10.1111/febs.14366. [Epub ahead of print] Review. PubMed PMID: 29253316.
10: Zheng X, Lin D, Zhang Y, Lin Y, Song J, Li S, Sun Y. Inositol supplement improves clinical pregnancy rate in infertile women undergoing ovulation induction for ICSI or IVF-ET. Medicine (Baltimore). 2017 Dec;96(49):e8842. doi: 10.1097/MD.0000000000008842. Review. PubMed PMID: 29245250; PubMed Central PMCID: PMC5728865.
11: Wickner RB, Edskes HK, Bezsonov EE, Son M, Ducatez M. Prion propagation and inositol polyphosphates. Curr Genet. 2018 Jun;64(3):571-574. doi: 10.1007/s00294-017-0788-2. Epub 2017 Dec 14. Review. PubMed PMID: 29243174; PubMed Central PMCID: PMC5949079.
12: Morley LC, Tang T, Yasmin E, Norman RJ, Balen AH. Insulin-sensitising drugs (metformin, rosiglitazone, pioglitazone, D-chiro-inositol) for women with polycystic ovary syndrome, oligo amenorrhoea and subfertility. Cochrane Database Syst Rev. 2017 Nov 29;11:CD003053. doi: 10.1002/14651858.CD003053.pub6. Review. PubMed PMID: 29183107.
13: Dinicola S, Minini M, Unfer V, Verna R, Cucina A, Bizzarri M. Nutritional and Acquired Deficiencies in Inositol Bioavailability. Correlations with Metabolic Disorders. Int J Mol Sci. 2017 Oct 20;18(10). pii: E2187. doi: 10.3390/ijms18102187. Review. PubMed PMID: 29053604; PubMed Central PMCID: PMC5666868.
14: Scioscia M. D-chiro inositol phosphoglycans in preeclampsia: Where are we, where are we going? J Reprod Immunol. 2017 Nov;124:1-7. doi: 10.1016/j.jri.2017.09.010. Epub 2017 Sep 28. Review. PubMed PMID: 28982033.
15: Saiardi A, Azevedo C, Desfougères Y, Portela-Torres P, Wilson MSC. Microbial inositol polyphosphate metabolic pathway as drug development target. Adv Biol Regul. 2018 Jan;67:74-83. doi: 10.1016/j.jbior.2017.09.007. Epub 2017 Sep 22. Review. PubMed PMID: 28964726.
16: Jung JY, Ried MK, Hothorn M, Poirier Y. Control of plant phosphate homeostasis by inositol pyrophosphates and the SPX domain. Curr Opin Biotechnol. 2018 Feb;49:156-162. doi: 10.1016/j.copbio.2017.08.012. Epub 2017 Sep 8. Review. PubMed PMID: 28889038.
17: Mendoza N, Pérez L, Simoncini T, Genazzani A. Inositol supplementation in women with polycystic ovary syndrome undergoing intracytoplasmic sperm injection: a systematic review and meta-analysis of randomized controlled trials. Reprod Biomed Online. 2017 Nov;35(5):529-535. doi: 10.1016/j.rbmo.2017.07.005. Epub 2017 Jul 14. Review. PubMed PMID: 28756130.
18: Orrù B, Circo R, Logoteta P, Petousis S, Carlomagno G. Finding the best therapeutic approach for PCOS: the importance of inositol(s) bioavailability. Eur Rev Med Pharmacol Sci. 2017 Jun;21(2 Suppl):83-88. Review. PubMed PMID: 28724181.
19: Colone M, Calcabrini A, Unfer V, Stringaro A. Contribution of electron microscopy to study in vitro inositol effects on human spermatozoa. Eur Rev Med Pharmacol Sci. 2017 Jun;21(2 Suppl):4-9. Review. PubMed PMID: 28724179.
20: Condorelli RA, La Vignera S, Mongioì LM, Vitale SG, Laganà AS, Cimino L, Calogero AE. Myo-inositol as a male fertility molecule: speed them up! Eur Rev Med Pharmacol Sci. 2017 Jun;21(2 Suppl):30-35. Review. PubMed PMID: 28724176.

Explore Compound Types